![molecular formula C9H13BrClN B6259165 1-(2-bromophenyl)propan-2-amine hydrochloride CAS No. 861006-36-2](/img/new.no-structure.jpg)
1-(2-bromophenyl)propan-2-amine hydrochloride
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Overview
Description
2-Bromoamphetamine (hydrochloride) is a synthetic compound belonging to the class of substituted amphetamines. It is a structural isomer of 4-Bromoamphetamine, with the bromine atom positioned at the two rather than the four position on the benzene ring. This compound is primarily used in forensic and research settings due to its psychoactive properties and potential neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoamphetamine (hydrochloride) typically involves the bromination of amphetamine. The process begins with the reaction of amphetamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the two position on the benzene ring .
Industrial Production Methods: Industrial production of 2-Bromoamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often crystallized from a suitable solvent to obtain a high-purity crystalline solid .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amphetamines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound is primarily used as a reagent in organic chemistry for synthesizing other compounds. Its role as an intermediate in the production of pharmaceuticals makes it valuable in drug development processes. Research has indicated that it can be utilized to create various derivatives with potential therapeutic effects .
Synthetic Pathways
The following table summarizes some synthetic pathways involving this compound:
Reaction Type | Conditions | Yield |
---|---|---|
Bromination | Phenylpropan-2-amine + Br₂ | High |
Alkylation | Reaction with alkyl halides | Moderate |
Reduction | Using reducing agents (e.g., LiAlH₄) | High |
Medicinal Chemistry
Research into the medicinal properties of this compound suggests its potential influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction may lead to stimulant or psychoactive effects, making it a candidate for further investigation in treating mood disorders or other neurological conditions .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Stimulant Effects : A study indicated that compounds within this class could exhibit varying degrees of stimulant activity, influencing mood and behavior through neurotransmitter modulation.
- Neuropharmacology : Investigations into the structure-activity relationship (SAR) have shown that modifications to the bromophenyl group can significantly alter pharmacological profiles, suggesting avenues for developing new therapies .
Biological Research
In biological research, this compound has been investigated for its potential applications in pharmacology. Its interactions with biological systems are being studied to understand better its effects on cellular processes and signaling pathways.
Potential Applications
The compound shows promise in the following areas:
- Neurotransmitter Modulation : Understanding its role in modulating neurotransmitter systems could lead to new treatments for psychiatric conditions.
- Pharmacological Studies : Its use as a reference compound in pharmacological assays allows researchers to compare new derivatives' efficacy and safety profiles against established standards .
Mechanism of Action
The mechanism of action of 2-Bromoamphetamine (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a monoamine releasing agent, increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system. The compound’s neurotoxic effects are attributed to the long-term depletion of serotonin levels in the brain .
Comparison with Similar Compounds
4-Bromoamphetamine: A para-substituted isomer with similar psychoactive properties but different neurotoxic profiles.
2,5-Dimethoxy-4-bromoamphetamine: A compound with additional methoxy groups, known for its psychedelic effects.
4-Chloroamphetamine: A halogenated amphetamine with similar stimulant properties but different halogen substitution.
Uniqueness: 2-Bromoamphetamine (hydrochloride) is unique due to its specific bromine substitution at the two position, which influences its pharmacological and toxicological properties. Its structural isomerism with 4-Bromoamphetamine allows for comparative studies to understand the effects of positional isomerism on biological activity .
Biological Activity
1-(2-Bromophenyl)propan-2-amine hydrochloride, also known as EVT-6392051, is a compound with notable biological activity and applications in organic synthesis. Its molecular formula is C9H12BrN, and it possesses a unique structure that contributes to its pharmacological properties.
- Molecular Formula : C9H12BrN
- SMILES Notation : CC(CC1=CC=CC=C1Br)N
- InChIKey : VGJBPBDFJNFFRO-UHFFFAOYSA-N
The compound features a brominated phenyl group attached to a propan-2-amine backbone, which influences its interaction with biological systems.
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter systems. It is hypothesized to influence the release and reuptake of monoamines, particularly dopamine and norepinephrine, making it relevant in the study of psychostimulant effects.
Potential Pharmacological Effects:
- Stimulant Activity : Similar to other substituted amphetamines, this compound may enhance alertness and energy levels.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Its relevance in pharmacology is underscored by the following points:
- Antimicrobial Activity : Some derivatives of phenylpropanamines have shown antimicrobial properties against various pathogens. In vitro studies are necessary to establish the efficacy of this specific compound against bacteria and fungi.
- Neuropharmacological Studies : The compound's structural similarities to known psychostimulants suggest potential applications in treating attention disorders or depression, warranting further investigation into its safety and efficacy.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Stimulant | Increased alertness | |
Antimicrobial | Potential activity | |
Neuropharmacological | Dopamine reuptake inhibition |
Case Study 1: Neuropharmacological Effects
A study examining structurally similar compounds indicated that brominated phenylpropylamines could significantly affect dopamine release in neuronal cultures. This suggests that this compound might exhibit similar properties, potentially leading to applications in treating neuropsychiatric disorders.
Case Study 2: Antimicrobial Potential
Research on related compounds has demonstrated antimicrobial activity against Gram-positive bacteria. Further exploration into the specific effects of this compound could lead to new insights into its utility as an antimicrobial agent.
Properties
CAS No. |
861006-36-2 |
---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(2-bromophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H |
InChI Key |
JUVADODGTIMLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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